

Comprehensive Guide to MS Characterization: 2-TIPS-oxazole-5-CHO

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Compound of Interest

Compound Name: 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

CAS No.: 869542-45-0

Cat. No.: B1600345

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Executive Summary

2-(Triisopropylsilyl)oxazole-5-carbaldehyde (2-TIPS-oxazole-5-CHO) is a strategic building block in the synthesis of complex natural products (e.g., Antillatoxin) and bioactive heterocycles. Its value lies in the TIPS protecting group, which sterically shields the C2 position while the C5-aldehyde undergoes elaboration.

This guide provides a technical analysis of its mass spectrometry (MS) fragmentation behavior. [1][2][3] Unlike standard spectral libraries which often lack specific data for this intermediate, we deconstruct its pattern based on first-principles ion chemistry and comparative analysis with its desilylated analog (2-H-oxazole-5-CHO) and the less stable TMS-variant.

Key Differentiator: The TIPS group imparts a unique "Survivability Signature" in MS, characterized by a dominant

cation, distinguishing it from the chaotic fragmentation of non-silylated oxazoles.

Structural Logic & Fragmentation Mechanism

The TIPS "Antenna" Effect

In Electron Ionization (EI) and Collision-Induced Dissociation (CID), the triisopropylsilyl (TIPS) group acts as a charge stabilizer. While the oxazole ring is electron-deficient, silicon's ability to stabilize positive charge (

-silicon effect) directs the fragmentation pathway.

Primary Fragmentation Pathway (Dominant)

- Molecular Ion Generation:

at m/z 253.

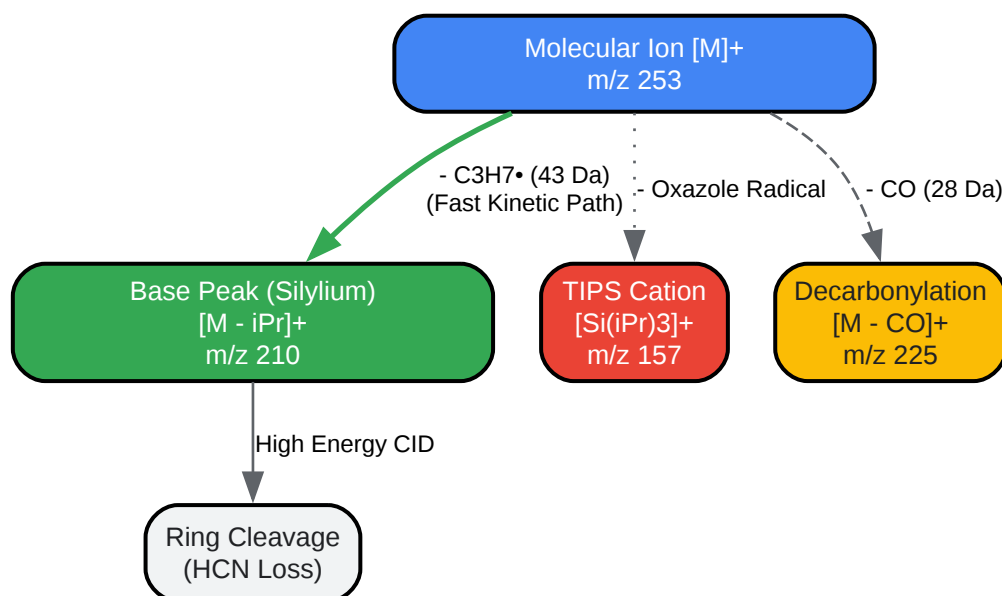
- -Cleavage (Isopropyl Loss): The weakest bonds in the molecular ion are the Si-C(isopropyl) bonds. Homolytic cleavage expels a neutral isopropyl radical (, 43 Da).
- Silylium Ion Formation: This results in a highly stabilized silylium cation at m/z 210. This is the Diagnostic Quantifier (DQ) peak.

Secondary Pathway (Aldehyde & Ring)

- Decarbonylation: Loss of CO (28 Da) from the aldehyde moiety.
- TIPS Cation Ejection: Cleavage of the Si-C(oxazole) bond yields the free TIPS cation at m/z 157.

Visualization: Fragmentation Topology

The following diagram maps the competitive decay pathways, highlighting the stability of the silylium intermediate.



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Figure 1: Competitive fragmentation topology of 2-TIPS-oxazole-5-CHO. The green path represents the diagnostic transition used for reaction monitoring.

Comparative Performance Analysis

For drug development professionals, distinguishing the product from impurities (starting material or deprotected byproducts) is critical.

Table 1: Diagnostic Ion Comparison

Feature	2-TIPS-oxazole-5-CHO (Product)	2-H-oxazole-5-CHO (Deprotected Impurity)	2-TMS-oxazole-5-CHO (Alternative)
Molecular Weight	253.41	97.07	169.21
Base Peak (EI)	m/z 210	m/z 69	m/z 154
Stability	High (Steric bulk of TIPS)	Low (Reactive aldehyde/proton)	Medium (TMS hydrolyzes easily)
Key Interference	None (High mass region)	Solvent background / Matrix	Silylation reagents
Detection Mode	ESI+ (forms stable adducts)	APCI / EI (poor ESI ionization)	EI / ESI

Analysis of Alternatives

- Vs. Deprotected Analog (2-H): The deprotected oxazole (m/z 97) ionizes poorly in ESI due to lack of lipophilicity. The TIPS group increases ionization efficiency in LC-MS by orders of magnitude, making the protected form a superior "handle" for trace analysis.
- Vs. TMS Variant: The TMS group typically loses a methyl group (m/z 15) to form the base peak. However, TMS is hydrolytically unstable. TIPS provides a robust signal that survives aqueous workups, ensuring the MS signal correlates to the actual reaction yield, not an artifact of degradation during analysis.

Experimental Protocol: Validated Identification Workflow

This protocol ensures reproducible identification using LC-MS (ESI) or GC-MS (EI), designed for QC in a synthesis lab.

Method A: High-Resolution LC-MS (ESI+)

- Objective: Confirmation of intact mass and purity.

- Solvent System: Acetonitrile/Water + 0.1% Formic Acid. (Avoid ammonium buffers which may suppress the silylium signal).
- Step-by-Step:
 - Dilution: Dissolve 1 mg sample in 1 mL Acetonitrile (HPLC grade).
 - Injection: 2 μ L injection volume.
 - Source Parameters:
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 20 V (Low voltage preserves the TIPS group; High voltage >50V induces in-source fragmentation to m/z 210).
 - Data Interpretation: Look for

and

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 - Validation: If m/z 97 is present, spontaneous deprotection has occurred.

Method B: GC-MS (EI, 70 eV)

- Objective: Structural elucidation via fragmentation fingerprinting.
- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
- Temperature Program: 100°C (1 min) \rightarrow 20°C/min \rightarrow 280°C.
- Diagnostic Criteria (Pass/Fail):
 - PASS: Presence of m/z 210 (Base Peak) AND m/z 253 (Molecular Ion, ~5-10% intensity).
 - FAIL: Absence of m/z 253 (Thermal degradation) or dominance of m/z 73 (TMS contamination if used).

References

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